molecular formula C23H16BrClFN3OS B2753132 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1206994-70-8

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2753132
CAS RN: 1206994-70-8
M. Wt: 516.81
InChI Key: BDFYYHZIYJZYRK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is a five-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the imidazole ring might make it somewhat polar, while the bromine, fluorine, and chlorine atoms might contribute to its overall molecular weight .

Scientific Research Applications

Structural Characterization and Synthesis

The structural analysis and synthesis of related compounds have provided insights into their molecular configurations and potential reactivity. For instance, the study on the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed the generation of 3-D arrays through various intermolecular interactions, such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, along with C–H···π, C–Cl···π, and C–O···π interactions. This study highlights the importance of molecular shape and intermolecular forces in defining the crystal structures of such compounds (Boechat et al., 2011).

Antimicrobial and Antitumor Activities

Research on derivatives of similar molecular frameworks has shown promising antimicrobial and antitumor activities. A study on the synthesis and antimicrobial activity of sulfide and sulfone derivatives demonstrated significant activity against both gram-negative and gram-positive bacteria, as well as fungi (Badiger et al., 2013). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity, finding some compounds with considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Molecular Modeling and Ligand-Protein Interactions

The exploration of molecular modeling and ligand-protein interactions has been a crucial aspect of research, helping to predict the binding efficiency and mechanism of action of these compounds. For instance, a study on spectroscopic, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs provided insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their light harvesting efficiency and the free energy of electron injection (Mary et al., 2020).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it could be studied further as a potential drug .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClFN3OS/c24-16-3-1-15(2-4-16)21-13-27-23(29(21)20-11-7-18(26)8-12-20)31-14-22(30)28-19-9-5-17(25)6-10-19/h1-13H,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFYYHZIYJZYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

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